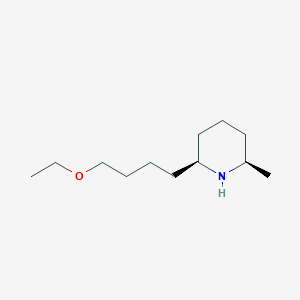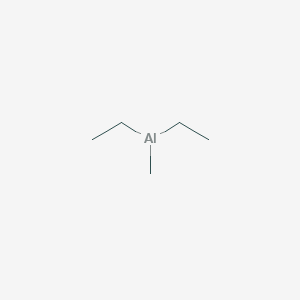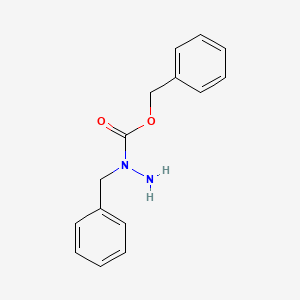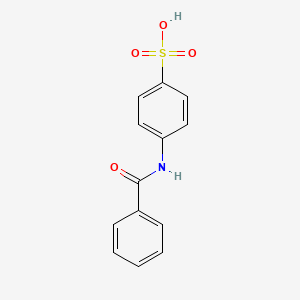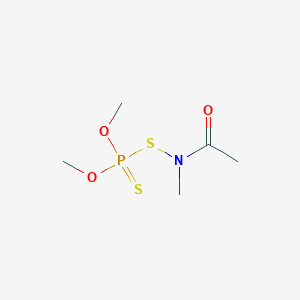
N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide, commonly known as dimethoate, is an organophosphate compound widely used as an insecticide. It is known for its effectiveness in controlling a variety of pests in agricultural settings. The compound is characterized by its ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in insects, leading to their death.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide involves the reaction of dimethyl phosphorodithioate with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
(CH3O)2P(S)SH+CH3NCO→(CH3O)2P(S)SCH2N(CH3)CO
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Hydrolysis: In the presence of water, it can hydrolyze to form dimethyl phosphorothioate and N-methylacetamide.
Substitution: It can undergo nucleophilic substitution reactions, particularly with thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Thiol-containing compounds are often used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Dimethyl phosphorothioate and N-methylacetamide.
Substitution: Various thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphate chemistry.
Biology: Employed in studies on enzyme inhibition, particularly acetylcholinesterase.
Medicine: Investigated for its potential effects on human health and its role in pesticide poisoning.
Industry: Utilized in the formulation of insecticides for agricultural use.
Wirkmechanismus
The primary mechanism of action of N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide is the inhibition of acetylcholinesterase. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous nerve impulse transmission, paralysis, and eventually death of the insect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malathion: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.
Parathion: A more toxic organophosphate insecticide, also inhibiting acetylcholinesterase.
Chlorpyrifos: Widely used organophosphate with similar applications but different toxicity profile.
Uniqueness
N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide is unique due to its specific chemical structure, which provides a balance between effectiveness and safety. Its relatively lower toxicity to mammals compared to other organophosphates makes it a preferred choice in many agricultural applications.
Eigenschaften
CAS-Nummer |
13123-47-2 |
|---|---|
Molekularformel |
C5H12NO3PS2 |
Molekulargewicht |
229.3 g/mol |
IUPAC-Name |
N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide |
InChI |
InChI=1S/C5H12NO3PS2/c1-5(7)6(2)12-10(11,8-3)9-4/h1-4H3 |
InChI-Schlüssel |
HDLMZRWUXQBIAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)SP(=S)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)
![1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]](/img/structure/B14729944.png)

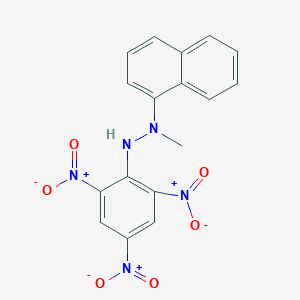
![1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene](/img/structure/B14729955.png)



![2-[(Prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14729965.png)
